![molecular formula C16H20ClN3O B5581549 6-chloro-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5581549.png)
6-chloro-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol is a useful research compound. Its molecular formula is C16H20ClN3O and its molecular weight is 305.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.1294900 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity : A study by Patel and Vohra (2006) highlights the synthesis of a compound closely related to 6-chloro-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol, namely 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline (MPQ). This synthesis involved condensing 5-chloromethyl-8-quinolinol with 4-methyl piperazine. The resulting MPQ and its metal chelates displayed notable antimicrobial activity (Patel & Vohra, 2006).
Broad-spectrum Antibacterial Potential : Quinolones, including variants of the compound , have been studied for their broad-spectrum antibacterial capabilities. Naeem et al. (2016) discuss the synthesis of novel quinolone analogues, including those involving piperazine substitutions, which have shown enhanced activity against various bacterial diseases. These compounds target bacterial enzymes like gyrase and topoisomerase IV, converting them into bactericidal agents (Naeem et al., 2016).
Medicinal Chemistry Applications : El-Azzouny, Aboul-Enein, and Hamissa (2020) reviewed the applications of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structures, which share a core structure with the compound . These structures have been used in various pharmacological profiles, including as antimalarials, anti-HIV, antidiabetics, and anticancer agents, demonstrating the versatility of this chemical structure in medicinal chemistry (El-Azzouny et al., 2020).
Synthesis of Novel Derivatives for CNS Applications : Mokrosz et al. (1994) synthesized derivatives of 3,4-dihydro-2(1H)-quinolinones, which included compounds with piperazinyl groups. These compounds showed potential as ligands for CNS receptors, indicating possible applications in developing novel CNS agents (Mokrosz et al., 1994).
Antibacterial Synthesis and Activity : The synthesis and evaluation of new tetracyclic quinolone antibacterials by Taguchi et al. (1992) involved derivatives with piperazinyl groups. These compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of quinolone derivatives in antibiotic development (Taguchi et al., 1992).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-chloro-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-11-14(10-20-7-5-19(2)6-8-20)16(21)13-9-12(17)3-4-15(13)18-11/h3-4,9H,5-8,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPMJMKSZKZCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
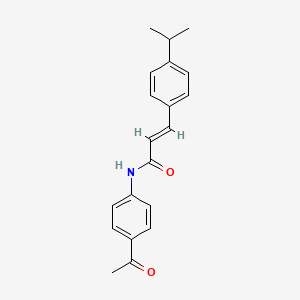

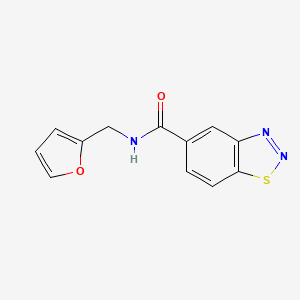
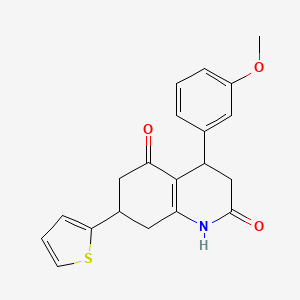
![ethyl 2-[(3S*,4R*)-3-(acetylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B5581494.png)
![5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5581499.png)
![N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5581502.png)
![1,3-dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5581503.png)
![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5581512.png)
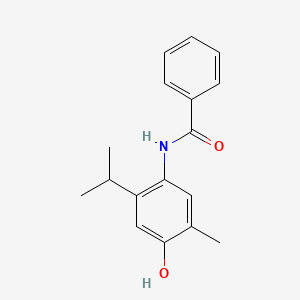
![7-methyl-2,4-bis(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5581526.png)
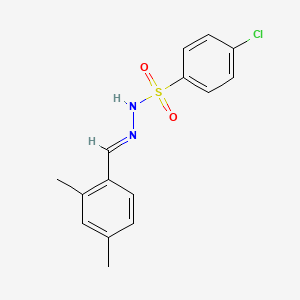
![methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5581545.png)
![2,3,5-trimethyl-7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5581551.png)
